3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-22-15-7-6-12(9-14(15)19)17(21)20-10-16(23-2)11-4-3-5-13(18)8-11/h3-9,16H,10H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFLUWIYWKWVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC(=CC=C2)F)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration and Reduction: The starting material, 4-methoxybenzoic acid, undergoes nitration to form 4-methoxy-3-nitrobenzoic acid. This intermediate is then reduced to 4-methoxy-3-aminobenzoic acid.
Fluorination: The amino group is then protected, and the compound is subjected to fluorination using a fluorinating agent such as Selectfluor.
Coupling Reaction: The fluorinated intermediate is coupled with 3-fluorophenylacetic acid under appropriate conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-methoxy-3-fluorobenzoic acid.
Reduction: Formation of 3-fluoro-N-(2-(3-fluorophenyl)-2-methoxyethyl)-4-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Anticancer Research
One of the primary applications of 3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide is its potential as an anticancer agent. Preliminary studies have indicated that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to interfere with cell cycle progression and induce apoptosis in cancer cells. It may also inhibit tubulin polymerization, which is crucial for mitosis.
Case Studies
-
In Vitro Cytotoxicity Assessment
- A study evaluated the cytotoxic effects of the compound on several human cancer cell lines using MTT assays. The results showed varying IC50 values, indicating significant antiproliferative activity:
Cell Line IC50 (μM) Observations A2780 (Ovarian carcinoma) 12.8 Induces apoptosis MCF-7 (Breast cancer) 10.5 Causes G2/M phase arrest HeLa (Cervical cancer) 15.0 Moderate cytotoxicity HCT-116 (Colon cancer) 8.0 Most sensitive to treatment
- A study evaluated the cytotoxic effects of the compound on several human cancer cell lines using MTT assays. The results showed varying IC50 values, indicating significant antiproliferative activity:
-
Molecular Docking Studies
- Molecular docking analyses have been conducted to explore the interactions between this compound and specific targets such as tubulin's colchicine-binding site. These studies have revealed potential binding modes that could elucidate its mechanism of action.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the fluorinated benzene derivative.
- Introduction of the methoxyethyl group.
- Final amide bond formation to produce the target compound.
Optimizing reaction conditions is crucial for enhancing yield and purity, often employing automated synthesis techniques for efficiency.
Potential Applications Beyond Oncology
While the primary focus has been on its anticancer properties, there are potential applications in other therapeutic areas:
- Neurological Disorders : The compound's ability to cross the blood-brain barrier may make it a candidate for further exploration in treating neurodegenerative diseases.
- Anti-inflammatory Agents : Given its structural features, it may possess anti-inflammatory properties worth investigating.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The fluorine atoms and methoxy groups play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cell surface receptors and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function and stability.
Comparison with Similar Compounds
Key Observations :
Fluorination Patterns : The target compound and 3-fluoro-N-(3-fluorophenyl)benzamide both feature dual fluorine atoms, but their positions differ. The target’s 3-fluoro and 4-methoxy groups on the benzoyl moiety may enhance π-π stacking and hydrogen-bonding interactions compared to simpler fluorinated analogs.
Side Chain Complexity : The 2-(3-fluorophenyl)-2-methoxyethyl side chain in the target compound introduces steric bulk and ether functionality, contrasting with the dihydrothiazole (in ) or thienylidene (in ) rings in other derivatives. These differences likely impact molecular conformation and target selectivity.
Electronic Effects : Methoxy groups in the target and N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide improve solubility, while chloro substituents (in ) increase lipophilicity.
Physicochemical and Spectroscopic Properties
- NMR Complexity : Fluorinated benzamides, such as 3-fluoro-N-(3-fluorophenyl)benzamide, exhibit overlapping aromatic signals in ¹H NMR due to scalar coupling between fluorine and protons . The target compound’s 3-fluorophenyl and 4-methoxy groups may further complicate spectral interpretation.
- Fluorescence: While N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide shows pH-dependent fluorescence , the target’s dual fluorine atoms could quench fluorescence via heavy-atom effects, distinguishing it from non-fluorinated analogs.
Biological Activity
3-Fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18F2N2O3
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and other enzymes implicated in disease processes.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antiviral Activity | Exhibits potential antiviral properties, particularly against Hepatitis B virus (HBV) and HIV. |
| Anti-cancer Activity | Shows promise in inhibiting tumor growth in specific cancer cell lines. |
| Enzyme Inhibition | Inhibits key enzymes involved in cellular signaling pathways. |
Case Studies and Research Findings
-
Antiviral Studies :
- A study demonstrated that derivatives similar to this compound showed significant inhibition of HBV polymerase with an IC50 value of 120 nM, indicating potential as an antiviral agent .
- Further research explored the use of prodrugs derived from similar structures, which exhibited enhanced bioavailability and efficacy against viral infections .
-
Anti-Cancer Activity :
- In vitro studies indicated that the compound could inhibit proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
- A comparative analysis of structural analogs revealed that modifications to the methoxy groups significantly influenced cytotoxicity profiles, emphasizing structure-activity relationships (SAR) .
- Enzyme Interaction :
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 3-fluoro-N-[2-(3-fluorophenyl)-2-methoxyethyl]-4-methoxybenzamide?
- Methodological Answer : Synthesis requires coupling reactions (e.g., using DCC/HOBt as coupling agents) at low temperatures (-50°C) to minimize side reactions. Solvent polarity (e.g., DMF or THF) and reaction time must be optimized to enhance yield and purity. Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is recommended .
Q. Which spectroscopic techniques are most effective for structural elucidation of this benzamide derivative?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.2–3.8 ppm) and fluorophenyl protons (δ 6.8–7.4 ppm) to confirm substitution patterns.
- X-ray crystallography : Resolve stereochemical ambiguities, particularly the conformation of the 2-methoxyethyl chain .
- Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns .
Q. How does the compound’s solubility profile influence experimental design?
- Methodological Answer : The fluorinated aromatic rings and methoxy groups confer moderate polarity. Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, while non-polar solvents (e.g., chloroform) are suitable for crystallography. Pre-experiment solubility testing via UV-Vis spectroscopy at varying pH (2–10) is advised .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility. Use dynamic NMR (VT-NMR) to study rotational barriers of the methoxyethyl group. Compare DFT-calculated conformers (e.g., Gaussian09) with experimental data to identify dominant states .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against receptors like GPCRs or kinases. Focus on fluorine’s electronegativity and methoxy’s steric effects. Validate with MD simulations (AMBER) to assess binding stability. Compare with analogs (e.g., 4-fluoro-N-[3-(2-fluorophenyl)-thienylidene]benzamide) to identify pharmacophores .
Q. What experimental approaches validate the role of fluorine substituents in metabolic stability?
- Methodological Answer : Conduct comparative studies with non-fluorinated analogs using liver microsome assays (e.g., human CYP450 isoforms). Monitor degradation via LC-MS and correlate with fluorine’s electron-withdrawing effects on oxidation susceptibility. Use 19F-NMR to track metabolite formation .
Q. How do reaction conditions impact enantiomeric purity during synthesis?
- Methodological Answer : The 2-methoxyethyl group may introduce chirality. Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases to resolve enantiomers. Optimize asymmetric synthesis via Sharpless epoxidation or enzymatic resolution (e.g., lipase-catalyzed acyl transfer) .
Data Contradiction Analysis
Q. Why might fluorescence intensity vary in biological vs. buffer systems?
- Methodological Answer : Environmental factors (pH, protein binding) alter fluorophore quenching. Perform spectrofluorometry in PBS (pH 7.4) and compare with cell lysate data. Use Stern-Volmer plots to quantify quenching constants and identify interfering biomolecules .
Key Research Findings Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
